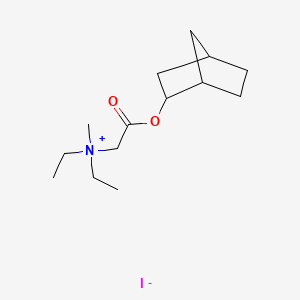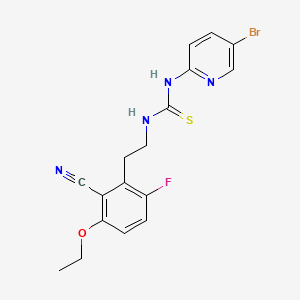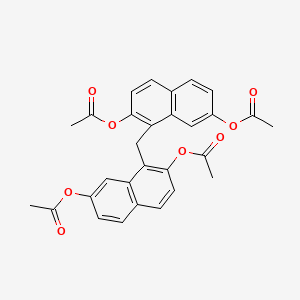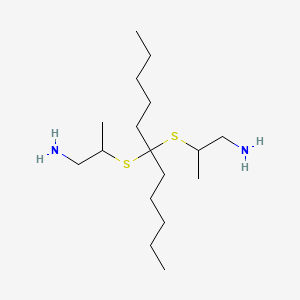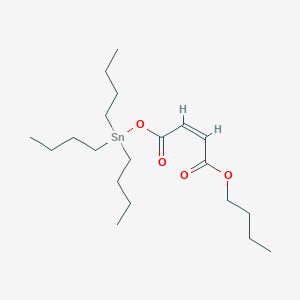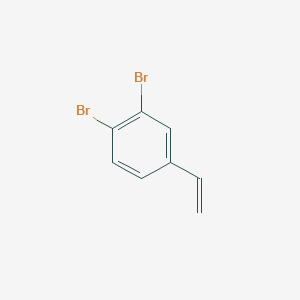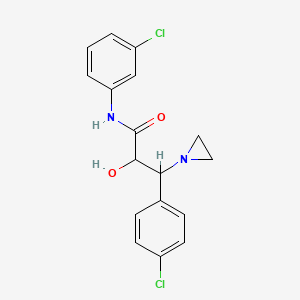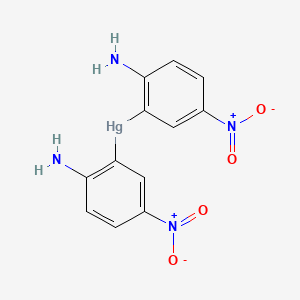
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de naftaleno y un grupo ciclopentil, lo que lo convierte en un tema de interés en la investigación química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de 1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol típicamente implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del intermedio naftilamino: Esto implica la reacción de naftol con un agente alquilante adecuado en condiciones básicas.
Aminación: El intermedio luego reacciona con 1-metilciclopentilamina para formar la amina deseada.
Formación de clorhidrato: El paso final implica la adición de ácido clorhídrico para formar la sal de clorhidrato del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El grupo naftilamino puede sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) en condiciones apropiadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Medicina: Se investiga por sus posibles efectos terapéuticos y propiedades farmacológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol implica su interacción con dianas moleculares específicas. Estos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías biológicas. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol: La forma no clorhidrato del compuesto.
Acetato de 1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol: Un derivado éster con diferentes propiedades químicas.
Singularidad
El clorhidrato de 1-((1-metilciclopentil)amino)-3-(1-naftilamino)-2-propanol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para la investigación y las aplicaciones específicas.
Propiedades
Número CAS |
130260-23-0 |
|---|---|
Fórmula molecular |
C19H26ClNO2 |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
1-[(1-methylcyclopentyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-19(11-4-5-12-19)20-13-16(21)14-22-18-10-6-8-15-7-2-3-9-17(15)18;/h2-3,6-10,16,20-21H,4-5,11-14H2,1H3;1H |
Clave InChI |
GKBCOTKNQCLGGA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
